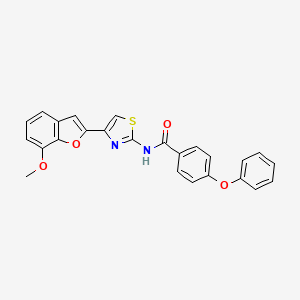

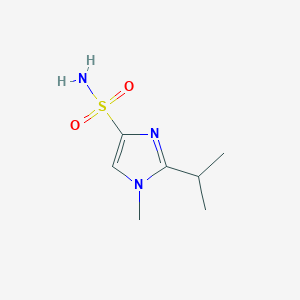

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

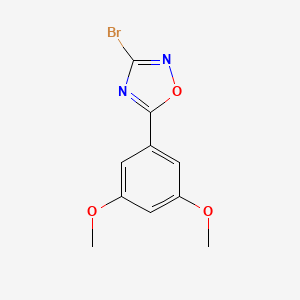

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound belongs to the class of benzamide derivatives and is known for its potent antioxidant and anti-inflammatory effects.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer potential. Research indicates that some substituted benzofurans exhibit significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into the mechanisms underlying this activity are ongoing.

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial properties. In vitro testing against lung adenocarcinoma cells (A549) revealed that a related benzofuran derivative successfully inactivated the AKT signaling pathway and inhibited cancer cell replication . Similar investigations could shed light on its antimicrobial effects.

Anti-Hepatitis C Virus (HCV) Activity

A novel macrocyclic benzofuran compound was discovered with anti-HCV activity. This finding holds promise for developing effective therapeutic drugs against hepatitis C disease .

Scaffold for Drug Development

Benzofuran compounds serve as valuable scaffolds for drug development. Researchers have explored novel scaffold compounds of benzothiophene and benzofuran as potential anticancer agents . These structures offer versatility and unique physicochemical properties, making them attractive for medicinal chemistry.

Synthesis Methods

Recent advances in constructing benzofuran rings have expanded synthetic possibilities. Unique methods, such as free radical cyclization cascades and proton quantum tunneling, enable the synthesis of complex benzofuran derivatives . These techniques enhance our ability to access challenging polycyclic benzofuran compounds.

Relationship Between Structure and Bioactivity

Understanding the relationship between benzofuran derivatives’ structures and bioactivities is crucial. Researchers continue to explore how specific modifications impact biological effects. By elucidating these relationships, we can design more potent and selective compounds.

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases and have potential applications in many aspects .

Mode of Action

Benzofuran derivatives, which this compound is a derivative of, have been found to interact with various clinically approved targets . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

Benzofuran derivatives have been found to have various biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that they may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to have various biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that they may have various molecular and cellular effects.

Action Environment

It is known that the bioavailability of benzofuran derivatives has been improved in recent years, suggesting that they may be stable in various environments .

properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O4S/c1-29-21-9-5-6-17-14-22(31-23(17)21)20-15-32-25(26-20)27-24(28)16-10-12-19(13-11-16)30-18-7-3-2-4-8-18/h2-15H,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMDKICMRMOBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011482.png)

![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)